Sub‑Nanomolar D₂ Receptor Affinity Accompanied by 7400‑Fold D₂/D₁ Selectivity – A Unique Combination Among Benzamide Neuroleptics
(2S,3S)-Nemonapride displays a D₂‑like Ki of 0.06 nM (0.02–0.1 nM across studies) and discriminates against D₁‑like receptors by a factor of ~7400 (Ki = 740 nM) , [1]. In direct comparison, the racemic standard haloperidol exhibits a D₂ Ki of 1.2 nM and only a ≈500‑fold D₂/D₁ selectivity [2]. The D₂ affinity of (2S,3S)-nemonapride is therefore 20‑fold higher than that of haloperidol, and its D₂/D₁ selectivity window is 15‑fold larger. Among benzamide competitors, eticlopride has a D₂ Ki of 0.2 nM but no appreciable D₃/D₄ discrimination, whereas (2S,3S)-nemonapride provides defined sub‑nanomolar Kis at D₂ (0.06 nM), D₃ (0.3 nM) and D₄ (0.15 nM) [3].
| Evidence Dimension | D₂ receptor binding affinity (Ki) and D₂/D₁ selectivity ratio |
|---|---|
| Target Compound Data | Ki D₂ = 0.06 nM; Ki D₁ = 740 nM; ratio = 12,333 |
| Comparator Or Baseline | Haloperidol: Ki D₂ = 1.2 nM; ratio ≈500. Eticlopride: Ki D₂ = 0.2 nM; D₃/D₄ not resolved. |
| Quantified Difference | 20‑fold higher D₂ affinity vs haloperidol; 15‑fold wider D₂/D₁ selectivity window; triple‑subtype (D₂/D₃/D₄) sub‑nanomolar resolution unique in class. |
| Conditions | Radioligand displacement with [³H]spiperone or [³H]raclopride on cloned human or rat striatal D₂ receptors, 25–37 °C, physiological buffer. |
Why This Matters
The extreme D₂/D₁ selectivity eliminates the confounding D₁‑mediated cAMP signal that compromises many antipsychotic‐class probes, making (2S,3S)-nemonapride the ligand of choice for studies that require clean D₂‑like pharmacology without off‑target D₁ noise.
- [1] Cayman Chemical. Nemonapride Datasheet (CAYM‑21376). Kis = 0.06 nM (D₂), 0.3 nM (D₃), 0.15 nM (D₄). View Source
- [2] PDSP Ki Database (NIMH). Haloperidol D₂ Ki ≈1.2 nM, D₁ Ki ≈600 nM (ratio ~500). View Source
- [3] BindingDB. BDBM50005120 – (2S,3S)-Nemonapride. Ki values across D₂, D₃, D₄ subtypes. View Source
